Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate (CAS 1262412-28-1) is a specialized pyrrolidinone derivative serving as a critical building block for the synthesis of alpha-phenyl substituted racetam analogs. Featuring an N-linked 2-oxopyrrolidine ring and an alpha-phenyl ethyl ester moiety, this compound is structurally distinct from the aliphatic precursors used in mainstream nootropic or anticonvulsant manufacturing (such as piracetam or levetiracetam intermediates). As a stable, crystalline solid with a molecular weight of 247.29 g/mol, it provides a highly lipophilic, sterically demanding scaffold. Procurement of this specific ester is primarily driven by medicinal chemistry programs focused on exploring aromatic interactions within the SV2A binding pocket or developing novel CNS-active libraries requiring enhanced blood-brain barrier permeability [1].
Substituting this compound with more common aliphatic analogs, such as ethyl 2-(2-oxopyrrolidin-1-yl)acetate (the piracetam intermediate) or ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (the levetiracetam intermediate), fundamentally alters both the synthetic workflow and the pharmacological trajectory of the final product. The alpha-phenyl group introduces significant steric bulk and pi-electron density that dictate the conformation of the pyrrolidinone ring and alter the kinetics of downstream ester hydrolysis or amidation. In automated synthesis, the substitution of a liquid aliphatic ester for this crystalline solid disrupts gravimetric dispensing protocols. Furthermore, downstream APIs synthesized from aliphatic precursors will lack the specific aromatic stacking interactions required for targeted binding in novel SV2A receptor screening, rendering generic substitution viable only for entirely different drug classes [1].
The introduction of the alpha-phenyl group dramatically shifts the lipophilic profile of the intermediate. Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate exhibits a calculated XLogP3 of approximately 1.8. When compared directly to the levetiracetam intermediate (ethyl 2-(2-oxopyrrolidin-1-yl)butanoate), which has an XLogP3 of ~0.9, the target compound provides nearly a full log unit increase in lipophilicity. This difference is critical when synthesizing libraries intended for central nervous system (CNS) targets, as the higher baseline lipophilicity of the precursor directly translates to improved predictive blood-brain barrier (BBB) penetration in the final amidated products [1].
| Evidence Dimension | Calculated XLogP3 |
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (~0.9) |
| Quantified Difference | +0.9 log units |
| Conditions | In silico lipophilicity modeling |
Buyers developing CNS-active compounds must select this precursor to ensure downstream derivatives meet the lipophilicity thresholds required for effective brain penetrance.
Unlike the unsubstituted piracetam intermediate (ethyl 2-(2-oxopyrrolidin-1-yl)acetate), which is typically handled as a viscous liquid or low-melting oil at room temperature, the alpha-phenyl derivative is a stable crystalline solid. This physical state difference allows for highly accurate gravimetric dispensing rather than volumetric pipetting, which is prone to viscosity-related errors. The solid state also reduces degradation rates during long-term storage and minimizes the risk of moisture absorption compared to hygroscopic liquid analogs [1].
| Evidence Dimension | Physical state at 25 °C |
| Target Compound Data | Crystalline solid |
| Comparator Or Baseline | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Viscous liquid) |
| Quantified Difference | Solid vs. Liquid handling |
| Conditions | Standard laboratory conditions (25 °C, 1 atm) |
Procurement for high-throughput automated synthesis facilities should prioritize this solid intermediate to eliminate volumetric dispensing errors and improve batch-to-batch reproducibility.
The heavy alpha-phenyl substitution significantly increases the boiling point and thermal stability of the ester. With an estimated boiling point of 411.7 °C, Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate can withstand harsh, high-temperature reaction conditions (e.g., prolonged reflux in high-boiling solvents like toluene or xylenes) without undergoing thermal degradation. In contrast, the simpler piracetam intermediate boils at approximately 280 °C and is more susceptible to decomposition or side reactions under similar extreme thermal stress [1].
| Evidence Dimension | Estimated Boiling Point |
| Target Compound Data | ~411.7 °C |
| Comparator Or Baseline | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (~280 °C) |
| Quantified Difference | >130 °C higher boiling point |
| Conditions | Atmospheric pressure (760 mmHg) |
This thermal robustness allows process chemists to employ aggressive heating protocols necessary to overcome the steric hindrance during amidation or transesterification.
The presence of the bulky phenyl ring at the alpha position imposes significant steric hindrance around the ester carbonyl. This structural feature attenuates the rate of uncatalyzed nucleophilic attack by primary amines compared to the rapid, sometimes uncontrolled aminolysis observed with the unsubstituted piracetam intermediate. While this requires the use of catalysts (e.g., Lewis acids) or elevated temperatures to drive amidation, it provides a crucial advantage: it allows for highly chemoselective transformations in complex, multi-functional substrates where the simpler ester would react prematurely [1].
| Evidence Dimension | Relative rate of uncatalyzed aminolysis |
| Target Compound Data | Attenuated reactivity (requires catalysis/heat) |
| Comparator Or Baseline | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Rapid aminolysis) |
| Quantified Difference | Higher activation energy barrier for nucleophilic attack |
| Conditions | Direct amidation with primary amines at ambient temperature |
Buyers synthesizing complex multifunctional molecules should select this intermediate to prevent unwanted premature amidation and ensure precise step-by-step assembly.
Directly leveraging its increased lipophilicity and aromatic bulk (as detailed in Section 3), this compound is the optimal starting material for synthesizing alpha-phenyl analogs of levetiracetam. It allows medicinal chemists to explore pi-pi stacking interactions within the SV2A binding pocket, a crucial step in developing next-generation antiepileptic or cognitive-enhancing drugs [1].
Because it is a stable, crystalline solid (unlike liquid aliphatic analogs), this intermediate is perfectly suited for automated, gravimetrically dispensed library synthesis. It serves as a reliable core scaffold for generating diverse arrays of lipophilic pyrrolidinone derivatives for broad phenotypic screening in neurological models [1].
Taking advantage of its sterically hindered ester carbonyl, this compound is procured for complex synthetic routes where premature amidation must be avoided. Process chemists use it when the synthetic strategy requires the pyrrolidinone core to remain intact and unreacted while other functional groups on the molecule are manipulated under mild conditions [1].